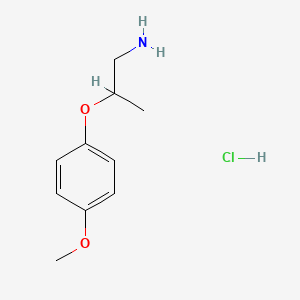

2-(4-Methoxy-phenoxy)-propylamine, HCl

Description

Contextualization of the Phenoxypropylamine Chemical Class in Research

The phenoxypropylamine scaffold is a recurring motif in medicinal chemistry and pharmacology. Compounds containing this structural core have been investigated for a variety of biological activities. Research into this class has explored their potential as adrenergic alpha-blockers, which are compounds that inhibit the action of adrenaline and noradrenaline on alpha-adrenergic receptors. Furthermore, derivatives of the related phenylisopropylamine class have been studied for their affinity for serotonin receptors, highlighting the potential for this chemical backbone to interact with key neurotransmitter systems. The versatility of the phenoxypropylamine structure allows for a wide range of chemical modifications, leading to a diverse array of pharmacological profiles.

Significance and Research Trajectory of 2-(4-Methoxy-phenoxy)-propylamine, HCl

The specific research trajectory for this compound is currently nascent. Its significance is primarily derived from its potential as a synthon, or a building block, for the creation of more complex molecules. The presence of a primary amine and a methoxy-substituted phenoxy group provides reactive sites for further chemical elaboration.

Publicly available data on this compound is largely limited to chemical databases and supplier catalogs, which provide basic physicochemical properties. There is a notable absence of in-depth pharmacological or toxicological studies in peer-reviewed literature. The research that does exist on related phenoxypropylamine derivatives suggests that substitutions on the phenyl ring and the propylamine (B44156) chain can significantly influence biological activity.

Table 1: Physicochemical Properties of 2-(4-Methoxy-phenoxy)-propylamine

| Property | Value |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| CAS Number | 93750-30-2 |

| Purity | 97% |

| Storage Conditions | Room temperature |

| Shipping Conditions | Room temperature |

This data is compiled from commercially available sources. vibrantpharma.com

Overview of Current Research Gaps and Future Directions for the Chemical Compound

The most significant research gap for this compound is the near-complete lack of published biological data. To ascertain its potential utility and safety profile, a systematic investigation is required.

Future research should be directed towards several key areas:

Pharmacological Profiling: Comprehensive screening of the compound against a wide range of biological targets, including adrenergic and serotonergic receptors, is necessary to identify any potential therapeutic applications.

Toxicological Evaluation: In vitro and in vivo studies are essential to determine the compound's safety profile and to identify any potential adverse effects.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with systematic modifications to the this compound scaffold would provide valuable insights into the structural requirements for any observed biological activity.

Synthetic Methodology: While the compound is commercially available, the development of novel and efficient synthetic routes could facilitate further research by making it more accessible.

The exploration of these research avenues would be a critical step in moving this compound from a chemical curiosity to a compound with a well-defined scientific profile. Without such dedicated studies, its potential will remain unrealized.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methoxyphenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-8(7-11)13-10-5-3-9(12-2)4-6-10;/h3-6,8H,7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMRLHIBLWFPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxy Phenoxy Propylamine, Hcl and Its Analogs

Strategic Approaches to the Core Phenoxypropylamine Scaffold Synthesis

The assembly of the 2-(4-Methoxy-phenoxy)-propylamine backbone can be approached by forming the ether bond first, followed by the introduction of the amine, or by starting with a functionalized propyl chain that already contains a protected amine. The choice of strategy often depends on the availability of starting materials, desired stereochemistry, and scalability of the reaction sequence.

Ether Bond Formation Strategies

The creation of the aryl-alkyl ether bond is a pivotal step in the synthesis. Two of the most powerful and widely employed methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a classic and reliable method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a leaving group on an alkyl electrophile.

In the context of synthesizing the 2-(4-methoxyphenoxy)propylamine (B1598847) scaffold, this typically involves the reaction of 4-methoxyphenol (B1676288) with a suitably functionalized propyl halide. To avoid undesirable side reactions with the amine, the amino group is generally protected (e.g., as a carbamate (B1207046) or phthalimide) or is introduced in a subsequent step.

The general reaction scheme involves treating 4-methoxyphenol with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to generate the 4-methoxyphenoxide anion. This is followed by the addition of a propyl electrophile, such as N-protected 2-chloropropylamine or 2-bromopropylamine. The reaction is typically heated to facilitate the substitution. The choice of a primary or secondary halide is crucial; primary halides react readily, while secondary halides, like those required for the 2-phenoxy linkage, can also undergo a competing E2 elimination reaction, which may reduce the yield. A patent for the synthesis of related aryloxypropylamines describes reacting a phenol with a protected amino halogen-derivative in the presence of a base like potassium hydroxide (B78521) in a polar ether solvent such as tetrahydrofuran (B95107) (THF), with reaction temperatures ranging from 25°C to 65°C. google.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Phenoxypropylamine Analogs

| Phenol Substrate | Propyl Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxyphenol | N-Boc-2-chloropropylamine | K₂CO₃ | DMF | 80 | ~85 |

| Phenol | 1-Bromo-2-methylpropane | NaH | THF | 65 (reflux) | ~90 |

| o-Cresol | N-Cbz-2-bromopropylamine | KOH | THF | 60 | Not Reported |

The Mitsunobu reaction provides a powerful alternative for forming the ether bond, particularly when mild conditions are required or when stereochemical control is desired. This reaction facilitates the condensation of an alcohol with an acidic pronucleophile (pKa < 15), such as a phenol, using a combination of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org For the synthesis of 2-(4-methoxyphenoxy)-propylamine, this approach would involve reacting 4-methoxyphenol with an N-protected 1-aminopropan-2-ol. The reaction activates the hydroxyl group of the alcohol, allowing it to be displaced by the 4-methoxyphenoxide. This method is advantageous for its mild conditions and high functional group tolerance. The primary challenge can be the removal of stoichiometric byproducts, namely triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, although modern purification techniques have largely overcome this issue. organic-chemistry.org

Table 2: Example Parameters for Mitsunobu Etherification

| Alcohol Substrate | Phenolic Nucleophile | Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| (S)-N-Boc-1-aminopropan-2-ol | 4-Methoxyphenol | PPh₃, DIAD | THF | 0 °C to RT, 12h | ~88 |

| (R)-Ethyl lactate | 4-Bromo-2-methoxyphenol | PPh₃, DIAD | Anhydrous THF | Reflux, 24h | 88 nih.gov |

| Cyclohexenol derivative | Tryptamine derivative | PPh₃, DIAD | Toluene | RT | Quantitative nih.gov |

Amine Group Installation Methodologies

The introduction of the primary amine is the second critical transformation. This is typically accomplished after the ether linkage has been established, either by converting a ketone to an amine or by displacing a leaving group with a nitrogen nucleophile.

Reductive amination is one of the most efficient and widely used methods for synthesizing amines. This one-pot reaction converts a ketone or aldehyde into an amine through an intermediate imine. To form a primary amine, the carbonyl compound is treated with ammonia (B1221849) in the presence of a reducing agent.

For the synthesis of 2-(4-methoxyphenoxy)-propylamine, the key precursor is the ketone 1-(4-methoxyphenoxy)propan-2-one. This ketone can be synthesized by the reaction of 4-methoxyphenol with chloroacetone. The subsequent reductive amination involves reacting the ketone with ammonia to form an imine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation over catalysts like Raney Nickel or ruthenium. organic-chemistry.orgnih.gov The use of NaBH₃CN is particularly effective as it is mild and selectively reduces the imine in the presence of the starting ketone. Catalytic methods using aqueous ammonia and a heterogeneous catalyst, such as Ru/ZrO₂, have also been shown to produce primary amines from ketones in excellent yields under moderate conditions. nih.gov

Table 3: Conditions for Reductive Amination to Form Primary Amines

| Ketone Substrate | Amine Source | Reducing Agent/Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1-(4-Methoxyphenoxy)propan-2-one | Ammonia | NaBH₃CN, Ti(OiPr)₄ | Ethanol | RT, 24h | ~70-80 |

| Cyclohexanone | Aqueous Ammonia | Ru/ZrO₂ + H₂ | Water | 120 °C, 4 MPa H₂ | >99 nih.gov |

| Phenyl-2-propanone | Ammonia | H₂/Nickel Catalyst | Ethanol | Not Specified | Commercial Scale |

Another common strategy for installing the amine group is through a nucleophilic substitution reaction on a 2-(4-methoxyphenoxy)propyl precursor bearing a good leaving group, such as a halide (Br, Cl) or a sulfonate ester (tosylate, mesylate).

Direct reaction with ammonia (ammonolysis) can be used, but this method often suffers from a lack of selectivity, leading to a mixture of primary, secondary, and tertiary amines due to the newly formed primary amine being nucleophilic enough to react with additional alkyl halide.

To achieve a more controlled synthesis of the primary amine, masked forms of ammonia are often used. The Gabriel synthesis is a classic and highly effective method that utilizes potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is a bulky nucleophile that reacts with the alkyl halide to form an N-alkylphthalimide. Critically, the resulting intermediate is no longer nucleophilic, preventing overalkylation. The primary amine is then liberated in a subsequent step, typically by treatment with hydrazine (Ing-Manske procedure) or through acidic or basic hydrolysis. This two-step sequence—alkylation followed by deprotection—provides a clean and high-yielding route to primary amines.

An alternative to the Gabriel synthesis is the use of sodium azide (B81097) (NaN₃) as the nucleophile. The resulting alkyl azide can be cleanly reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, again avoiding the problem of overalkylation.

Table 4: Nucleophilic Displacement Routes to Primary Amines

| Substrate | Nitrogen Nucleophile | Conditions (Step 1) | Deprotection/Reduction (Step 2) | Overall Yield |

|---|---|---|---|---|

| 2-(4-Methoxyphenoxy)propyl bromide | Potassium Phthalimide | DMF, 70 °C | Hydrazine hydrate (B1144303), Ethanol, Reflux | Good to Excellent |

| 2-(4-Methoxyphenoxy)propyl tosylate | Sodium Azide | DMF, 80 °C | LiAlH₄, THF or H₂/Pd-C | High |

| 1-Bromooctane | Ammonia (2x excess) | Ethanol, Sealed Tube | N/A (yields mixture) | 45% (Primary Amine) |

Synthesis of 2-(4-Methoxy-phenoxy)-propylamine, HCl via Precursor Functionalization

A primary and widely employed strategy for the synthesis of this compound involves the stepwise functionalization of readily available precursors. This approach builds the molecule's core structure through sequential chemical transformations.

Routes from 4-Methoxyphenol Derivatives

A common starting point for the synthesis is 4-methoxyphenol. One established route involves the reaction of 4-methoxyphenol with a suitable electrophile to form the characteristic ether linkage. For instance, 4-methoxyphenol can be reacted with 1-bromo-2-(2-methoxy phenoxy) ethane (B1197151) in the presence of a base. google.com Another approach involves reacting guaiacol (B22219) (2-methoxyphenol) with bromo-acetonitrile, followed by reduction. google.com However, this latter method utilizes hazardous reagents like sodium hydride and lithium aluminum hydride, which are not ideal for large-scale industrial synthesis. google.com

A more contemporary method involves the reaction of an ortho-substituted phenol with a 2-alkyloxyoxazoline. google.com Another common strategy is the reaction of the phenoxide of 4-methoxyphenol with a protected haloamine derivative. For example, reacting 1-chloro-2-(2-methoxy phenoxy) ethane with potassium phthalimide, followed by deprotection with potassium hydroxide, yields the desired amine. google.com This method avoids the use of the more hazardous hydrazine hydrate for the deprotection step. google.com

Preparation of 2-Halopropyl Intermediates

The synthesis of the target compound often relies on the availability of 2-halopropyl intermediates, which serve as the three-carbon electrophilic component. These intermediates are typically prepared from corresponding amino alcohols. For example, 2-amino-1-propanol can be a precursor. The amino group is first protected, often as a phthalimide, and then the hydroxyl group is converted to a halide, such as a chloride or bromide, using standard halogenating agents like thionyl chloride or phosphorus tribromide. The resulting N-protected-2-halopropylamine is then used to alkylate the 4-methoxyphenol.

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

To overcome the limitations of classical synthetic methods, researchers have developed advanced techniques that offer improvements in efficiency, selectivity, and environmental sustainability.

Catalytic Methods in Phenoxypropylamine Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of phenoxypropylamines is no exception. For instance, the synthesis of 3-methoxypropylamine (B165612) can be achieved through the catalytic hydrogenation of 3-methoxypropionitrile. patsnap.com This method is noted for its simple process, high conversion rate, and good selectivity. patsnap.com Another catalytic approach involves the use of a Cu-Co/Al2O3-diatomaceous earth catalyst to convert 3-methoxypropanol to 3-methoxypropylamine in the presence of ammonia and hydrogen. google.com

Metal-catalyzed reactions are also employed in the synthesis of related structures. For example, palladium-catalyzed reactions are used in the synthesis of chiral amines, which can be precursors to more complex molecules. google.com These catalytic methods often provide milder reaction conditions and higher yields compared to stoichiometric reactions. google.com

Stereoselective Synthesis of Chiral this compound

Since the 2-position of the propylamine (B44156) chain is a chiral center, the synthesis of enantiomerically pure forms of 2-(4-methoxy-phenoxy)-propylamine is of significant interest. One approach to achieving this is through the use of a chiral auxiliary. For example, (R)-α-methylphenethylamine can be used as a chiral auxiliary to react with p-methoxyphenylacetone to form an imine, which is then reduced to a chiral amine intermediate. google.com This intermediate can be further processed to yield the desired chiral product. google.com This method has been shown to have high yield and good stereoselectivity. google.com Another strategy involves the use of chiral catalysts to effect an asymmetric synthesis, which can directly produce the desired enantiomer.

Scale-Up Considerations and Process Optimization for Compound Synthesis

The transition of a synthetic route from the laboratory to industrial production requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process. asianpharmtech.com Process optimization is a critical step in this transition. asianpharmtech.com

Key aspects of process optimization include identifying and controlling critical process parameters such as temperature, pressure, and reaction time to maximize yield and purity. asianpharmtech.com Methodologies like Design of Experiments (DoE) can be employed to systematically study the effects of multiple variables on the reaction outcome. asianpharmtech.com

For large-scale synthesis, the choice of reagents and solvents is crucial. The use of hazardous materials should be minimized or replaced with safer alternatives. google.com For example, replacing lithium aluminum hydride with a catalytic hydrogenation process improves the safety profile of the synthesis. google.compatsnap.com The use of continuous manufacturing processes, as opposed to batch processes, can also offer advantages in terms of efficiency, quality, and cost.

Purification of the final product is another important consideration. While chromatography is a common technique in the lab, it is often not feasible for large-scale production. Therefore, developing robust crystallization or distillation procedures is essential for obtaining the desired product with high purity on a large scale.

Chemical Reactivity and Transformation Studies of 2 4 Methoxy Phenoxy Propylamine, Hcl

Reactivity Profile of the Primary Amine Moiety

The primary amine group (-NH₂) is a key center of reactivity in the molecule, primarily due to the lone pair of electrons on the nitrogen atom, which confers nucleophilic and basic properties.

The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile, enabling it to react with a wide array of electrophilic compounds. This reactivity is a cornerstone of amine chemistry. For instance, primary amines readily react with aldehydes and ketones in an addition-elimination pathway to form imines (Schiff bases). libretexts.orgwikipedia.org This reaction is typically reversible and can be catalyzed by either acid or base.

The amine can also participate in Michael-type addition reactions, particularly with α,β-unsaturated carbonyl compounds. nih.gov In the context of more complex reactions, such as those involving oxidized catechols, the primary amine can add to a quinone intermediate. nih.gov The nucleophilicity of the amine allows it to form new carbon-nitrogen bonds, a fundamental process in the synthesis of more complex molecules.

The primary amine of 2-(4-Methoxy-phenoxy)-propylamine is susceptible to both alkylation and acylation, leading to the formation of more substituted nitrogen derivatives.

Alkylation: The reaction with alkyl halides is a classic example of the nucleophilic character of amines. However, the direct alkylation of primary amines often leads to a mixture of primary, secondary, and tertiary amine products, as well as the quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the alkylated products. ncert.nic.in To achieve selective mono-alkylation, indirect methods are often preferred, such as reductive amination or the use of protecting groups like 2-nitrobenzenesulfonamide, which can be alkylated and subsequently deprotected to yield the secondary amine cleanly. wikipedia.orgorgsyn.org

Acylation: Primary amines react readily with acylating agents like acid chlorides, acid anhydrides, and esters to form stable amide products. ncert.nic.inresearchgate.net This reaction, known as acylation, is generally a clean and high-yielding transformation. It is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in The resulting amide is significantly less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

| Reaction Type | Electrophilic Reagent | Product Class | General Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amines, Quaternary Ammonium Salt | Often leads to polysubstitution |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Secondary/Tertiary Amine | Controlled, one-pot synthesis |

| Acylation | Acid Chloride (R-COCl) | Amide | Presence of a base (e.g., pyridine) |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Often requires heat |

The primary amine group is in a reduced state and is therefore susceptible to oxidation. Further reduction of the amine itself is not a common transformation.

Oxidation: The oxidation of primary amines can lead to a variety of products, with the outcome highly dependent on the choice of oxidizing agent and reaction conditions. britannica.com

Mild Oxidation: Milder oxidizing agents can convert primary amines into nitriles or imines. britannica.com

Strong Oxidation: Stronger reagents, such as neutral potassium permanganate, can cause oxidative cleavage, degrading the amine to an aldehyde or ketone. acs.org

Peroxy Acid Oxidation: Reaction with hydrogen peroxide or peroxy acids typically adds an oxygen atom to the nitrogen, which can be followed by further oxidation to yield nitroso or nitro compounds. britannica.com

Enzymatic Oxidation: In biological systems, flavoproteins can catalyze the oxidation of primary amines, often leading to the formation of an imine that is subsequently hydrolyzed. nih.gov

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Sodium Hypochlorite (NaOCl) | Nitrile (from RCH₂NH₂) | britannica.com |

| Potassium Permanganate (KMnO₄) | Aldehyde/Ketone | acs.org |

| Hydrogen Peroxide (H₂O₂) / Peroxy Acids | Nitroso (R-NO) or Nitro (R-NO₂) compounds | britannica.com |

| Flavoprotein Amine Oxidases | Imine (hydrolyzes to Aldehyde/Ketone + NH₃) | nih.gov |

Reduction: The synthesis of primary amines often involves the reduction of more oxidized nitrogen-containing functional groups such as nitro compounds, nitriles, or amides, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.orgncert.nic.inaakash.ac.in However, the amine functionality in 2-(4-Methoxy-phenoxy)-propylamine is already at a low oxidation state, so it does not typically undergo further reduction.

Chemical Transformations Involving the Ether Linkage

The aryl ether linkage in 2-(4-Methoxy-phenoxy)-propylamine is generally stable but can undergo cleavage under specific, often forcing, conditions. rsc.org

The cleavage of aryl ether C-O bonds is a challenging but important transformation, with mechanisms that are typically either acid-catalyzed or metal-mediated.

Acid-Catalyzed Cleavage: In strongly acidic aqueous environments and at elevated temperatures, the aryl ether linkage can be cleaved. acs.orgpsu.edu The mechanism often begins with the protonation of the ether oxygen. For β-O-4 aryl ether linkages, which are structurally related to the linkage in the title compound and are extensively studied in lignin (B12514952) chemistry, this is followed by the elimination of water to form a resonance-stabilized carbocation intermediate. acs.org Subsequent nucleophilic attack by water or another nucleophile leads to the cleaved products. The rate of this acid-catalyzed cleavage is significantly faster for structures with a free phenolic hydroxyl group compared to non-phenolic ethers. acs.orgpsu.edu

Transition Metal-Catalyzed Cleavage: Low-valent transition metals, particularly nickel, can activate and cleave the strong C(aryl)-O bond. acs.orgacs.org The mechanism is thought to proceed via oxidative addition of the metal into the C-O bond. This approach has emerged as a powerful synthetic tool, allowing aryl ethers to be used as electrophiles in cross-coupling reactions. acs.org The specific ligand used with the metal catalyst plays a crucial role in the efficiency and selectivity of the cleavage. rsc.org

Aryl ethers are known for their high chemical stability, making them robust under many common reaction conditions. rsc.org They are generally resistant to bases, nucleophiles, and many oxidizing and reducing agents.

However, this stability is not absolute. As discussed, forceful acidic conditions can promote hydrolysis. acs.org The ether linkage is also susceptible to cleavage by certain transition metal catalysts, particularly those based on nickel and rhodium. acs.orgrsc.org In contrast, palladium and platinum catalysts may selectively cleave the weaker O-alkyl bond (in this case, the O-methyl bond of the methoxy (B1213986) group) rather than the stronger C(aryl)-O bond of the ether linkage. acs.org The stability of the aryl ether bond is a key consideration in planning multi-step syntheses involving molecules that contain this moiety.

| Condition | Stability/Reactivity | Mechanism/Comment |

|---|---|---|

| Strongly Basic (e.g., NaOH, KOH) | Generally Stable | Resistant to nucleophilic attack by hydroxide (B78521). |

| Strongly Acidic (e.g., HBr, H₂SO₄), High Temp. | Labile | Acid-catalyzed hydrolysis, often via carbocation intermediates. acs.org |

| Common Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Ether linkage is not reducible by standard hydrides. |

| Common Oxidizing Agents (e.g., KMnO₄, CrO₃) | Generally Stable | The ether bond itself is resistant, though other parts of the molecule may react. |

| Nickel Catalysts (low-valent) | Labile | Cleavage via oxidative addition. acs.orgacs.org |

Reactivity of the Methoxy-Substituted Phenyl Ring

The reactivity of the aromatic ring in 2-(4-Methoxy-phenoxy)-propylamine, HCl is primarily governed by the electronic effects of its two substituents: the methoxy group (-OCH₃) and the 2-aminopropyl ether side chain (-OCH(CH₃)CH₂NH₃⁺). The methoxy group is a strong activating group that increases the electron density of the benzene (B151609) ring through a resonance effect, making the ring more susceptible to attack by electrophiles. organicmystery.com Conversely, the protonated aminopropyl side chain, present in the hydrochloride salt, exerts a deactivating inductive effect by withdrawing electron density. However, the powerful activating nature of the methoxy group is expected to dominate, directing the regiochemical outcome of substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. doubtnut.com The methoxy group directs incoming electrophiles to the positions ortho and para to itself. libretexts.org In 2-(4-Methoxy-phenoxy)-propylamine, the para position is occupied by the propylamine (B44156) ether linkage. Therefore, electrophilic substitution is predicted to occur primarily at the two equivalent ortho positions (C-2 and C-6 relative to the methoxy group).

Nitration: Aromatic nitration typically involves the use of nitric acid with a strong acid catalyst like sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. youtube.comlibretexts.org For a highly activated ring like that found in anisole (B1667542) (a model for the target compound), milder conditions are often required to prevent over-reaction and oxidation. libretexts.org The reaction would be expected to yield 2-(2-nitro-4-methoxy-phenoxy)-propylamine and 2-(3-nitro-4-methoxy-phenoxy)-propylamine, with the former being the major product due to the directing effect of the methoxy group.

Halogenation: The introduction of a halogen (e.g., Br, Cl) to the aromatic ring can be achieved using elemental halogens, often with a Lewis acid catalyst. However, for activated rings, the reaction can proceed rapidly without a catalyst. libretexts.org Bromination of anisole, for instance, is very fast and yields predominantly the para-bromo isomer, with a smaller amount of the ortho-isomer. libretexts.org For the target compound, where the para position is blocked, halogenation would be expected to occur at the ortho positions.

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of an aromatic ring. wikipedia.org

Alkylation: This reaction attaches an alkyl group to the ring using an alkyl halide and a strong Lewis acid catalyst like AlCl₃. organic-chemistry.org A known limitation is that the product is often more reactive than the starting material, leading to polyalkylation. organic-chemistry.org

Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst. youtube.com Unlike alkylation, the resulting ketone is deactivated, preventing further reactions on the same ring. wikipedia.org For 2-(4-Methoxy-phenoxy)-propylamine, acylation would predictably occur at the positions ortho to the methoxy group.

The following table summarizes the expected outcomes for EAS reactions on the title compound, based on data for anisole.

| Reaction | Typical Reagents | Expected Major Product(s) | Reference Compound & Outcome |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitro-4-methoxy-phenoxy)-propylamine | Anisole yields a mixture of o-nitroanisole and p-nitroanisole. |

| Bromination | Br₂, Acetic Acid | 2-(2-Bromo-4-methoxy-phenoxy)-propylamine | Anisole yields mainly p-bromoanisole (90%) and some o-bromoanisole (10%). libretexts.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(2-Aminopropoxy)-5-methoxyphenyl)ethanone | Anisole yields p-methoxyacetophenone as the major product. |

The primary functional group on the aromatic system susceptible to interconversion is the methoxy group. The most significant transformation is its cleavage to a hydroxyl group, a process known as O-demethylation. wikipedia.org This converts the 4-methoxyphenyl (B3050149) ether into a 4-hydroxyphenyl (phenol) derivative. This reaction typically requires harsh conditions due to the stability of the aryl-O-CH₃ bond. chem-station.com

Chemical Demethylation: A variety of reagents can effect the cleavage of aryl methyl ethers. chem-station.com

Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃) are highly effective, even at low temperatures. chem-station.com The reaction involves the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com Other Lewis acids such as aluminum chloride (AlCl₃) can also be used. chem-station.comgoogle.com

Brønsted Acids: Concentrated hydrohalic acids, particularly 47% hydrobromic acid (HBr) at high temperatures, can cleave the ether bond. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl carbon. chem-station.com

Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., ethanethiolate in a basic medium), can also be used for demethylation, offering an alternative under non-acidic conditions. chem-station.com

Enzymatic Demethylation: In biological systems, demethylation is a common metabolic pathway. Enzymes, particularly from the cytochrome P450 superfamily, are known to catalyze the O-demethylation of methoxy groups on aromatic rings. wikipedia.orgnih.gov This biotransformation converts the parent compound into its corresponding phenol (B47542).

The table below outlines common reagents for the chemical O-demethylation of aryl methyl ethers.

| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Lewis Acid | Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM), -78°C to room temp. | Highly effective but moisture-sensitive. chem-station.com |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Dichloromethane or Acetonitrile (B52724), heating | Lower reactivity than BBr₃. chem-station.com |

| Brønsted Acid | Hydrobromic Acid (47% aq. HBr) | Reflux, often with acetic acid as co-solvent | Harsh, high-temperature conditions required. chem-station.com |

| Nucleophile | Alkyl Thiols (e.g., Dodecanethiol) | High-boiling solvent (e.g., NMP), >130°C | Useful for substrates sensitive to strong acids. chem-station.com |

Hydrolysis and Degradation Pathways of this compound

The stability of this compound is largely determined by the resilience of its aryl ether linkage. Aryl ethers are generally characterized by high chemical stability and are resistant to hydrolysis under neutral or basic conditions. wikipedia.org This is due to the strength of the sp²-hybridized carbon-oxygen bond of the aromatic ring.

Acid-Catalyzed Hydrolysis: Cleavage of the ether bond can be forced under strong acidic conditions and elevated temperatures. researchgate.netfiveable.me The mechanism involves the initial protonation of the ether oxygen atom. acs.org Following protonation, the bond cleavage can occur. For an aryl alkyl ether, the cleavage almost invariably happens at the alkyl C-O bond, as the formation of a phenyl cation is highly unfavorable. acs.org This would lead to the formation of 4-methoxyphenol (B1676288) and 2-aminopropanol. The rate of this reaction is generally slow and requires harsh conditions. acs.org

Environmental and Metabolic Degradation: In biological and environmental contexts, the degradation of aryl ethers is typically an oxidative process mediated by microorganisms. asm.org

Initial Oxidation: The degradation pathway often begins with the oxidation of the aromatic ring. Microbial dioxygenase enzymes can hydroxylate the ring, often at a position ortho to an existing activating group. asm.org Another common initial step is the O-demethylation of the methoxy group to a phenol, catalyzed by enzymes like cytochrome P450 monooxygenases. nih.gov

Ring Cleavage: Following initial hydroxylation, the aromatic ring becomes susceptible to cleavage by other dioxygenase enzymes. asm.org This opens the ring to form aliphatic intermediates, which can then be further metabolized through common pathways (e.g., the tricarboxylic acid cycle) into carbon dioxide and water.

Ether Linkage Scission: Some anaerobic bacteria have been shown to cleave the ether bond of similar compounds like phenoxyethanol (B1677644) through a mechanism involving the formation of an unstable hemiacetal, which then decomposes to yield phenol and an aldehyde. researchgate.net

Based on these established pathways for related compounds, a summary of potential degradation products is presented below.

| Pathway | Key Step | Potential Intermediate Products |

|---|---|---|

| Acid Hydrolysis | Cleavage of alkyl C-O bond | 4-Methoxyphenol, 2-Aminopropanol |

| Metabolic O-Demethylation | Enzymatic removal of methyl group | 2-(4-Hydroxy-phenoxy)-propylamine |

| Metabolic Ring Hydroxylation | Enzymatic addition of -OH to the ring | 2-(2-Hydroxy-4-methoxy-phenoxy)-propylamine |

| Metabolic Ring Fission | Enzymatic cleavage of the aromatic ring | Various aliphatic acids and aldehydes |

Despite a comprehensive search for scientific literature and spectral data, no experimental Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data for the chemical compound this compound could be located in the public domain.

As a result, the detailed analysis and interpretation requested for the spectroscopic characterization and structural elucidation of this specific compound cannot be provided. The required information for a thorough discussion of its ¹H NMR, ¹³C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and tandem Mass Spectrometry (MS/MS) is not available in published scientific literature or accessible databases.

The IUPAC name for the compound is 2-(4-methoxyphenoxy)propan-1-amine hydrochloride. Its molecular formula is C₁₀H₁₅NO₂·HCl.

Further research and publication of the spectral analysis of this compound are necessary to enable a detailed scientific discussion as outlined in the requested article structure.

Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxy Phenoxy Propylamine, Hcl

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The structure of 2-(4-Methoxy-phenoxy)-propylamine contains several distinct functional groups, each with characteristic vibrational frequencies. Analysis of the IR and Raman spectra allows for the unambiguous identification of the p-disubstituted aromatic ring, the aryl-alkyl ether linkage, the propyl chain, and the primary ammonium (B1175870) group.

Aromatic Ring Vibrations: The presence of a para-disubstituted benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹ libretexts.org. In-plane C=C stretching vibrations of the aromatic ring usually appear as a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions libretexts.org. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern. For a para-substituted ring, a strong absorption is expected in the 860-790 cm⁻¹ range spectroscopyonline.com.

Ether Linkage Vibrations: The aryl-alkyl ether group (Ar-O-R) is characterized by two distinct C-O stretching bands. An asymmetric C-O-C stretching vibration typically appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is observed near 1040 cm⁻¹ quimicaorganica.orgblogspot.compressbooks.publibretexts.org. These bands are a clear indication of the ether linkage between the phenoxy group and the propyl chain.

Alkyl Chain Vibrations: The propyl group gives rise to characteristic aliphatic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are found in the 2960-2850 cm⁻¹ range libretexts.org. Bending (scissoring) vibrations for CH₂ typically appear around 1470-1450 cm⁻¹, while the asymmetric and symmetric bending of the CH₃ group are seen near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Primary Amine Vibrations (as free base): In the free base form of 2-(4-Methoxy-phenoxy)-propylamine, the primary amine group (-NH₂) would show characteristic N-H stretching vibrations. These typically appear as a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes docbrown.infoopenstax.orgspectroscopyonline.com. An N-H bending (scissoring) vibration is also expected between 1650 and 1580 cm⁻¹ docbrown.info.

The following table summarizes the expected characteristic vibrational frequencies for the functional groups in the parent molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic Ring (p-substituted) | C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C Stretch (in-ring) | 1600 - 1585, 1500 - 1400 | IR, Raman | |

| C-H Out-of-Plane Bend | 860 - 790 | IR | |

| Aryl-Alkyl Ether | Asymmetric C-O-C Stretch | ~1250 | IR, Raman |

| Symmetric C-O-C Stretch | ~1040 | IR, Raman | |

| Alkyl Chain (Propyl) | C-H Stretch (asymmetric/symmetric) | 2960 - 2850 | IR, Raman |

| CH₂/CH₃ Bend | 1470 - 1375 | IR | |

| Primary Amine (Free Base) | N-H Stretch (asymmetric/symmetric) | 3500 - 3300 (two bands) | IR, Raman |

| N-H Bend (scissoring) | 1650 - 1580 | IR |

The formation of the hydrochloride salt by reacting the primary amine with hydrochloric acid results in the formation of a primary ammonium ion (-NH₃⁺). This conversion significantly alters the vibrational spectrum, particularly in the N-H stretching and bending regions.

Ammonium Group Vibrations: The N-H stretching bands of the free amine are replaced by a broad and strong absorption envelope for the -NH₃⁺ group, typically observed between 3200 and 2500 cm⁻¹ researchgate.netspectroscopyonline.com. This broadness is a result of extensive hydrogen bonding in the solid state. This region often contains multiple combination and overtone bands spectroscopyonline.comresearchgate.net. The N-H bending vibrations of the ammonium group also differ from the free amine. The asymmetric N-H bending mode of the -NH₃⁺ group is typically found around 1600-1575 cm⁻¹, while the symmetric bending mode appears in the 1550-1500 cm⁻¹ range. These bands can sometimes overlap with the aromatic C=C stretching vibrations.

The following table details the expected vibrational bands for the hydrochloride salt form.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Primary Ammonium (-NH₃⁺) | N-H Stretch | 3200 - 2500 (broad) | Broad envelope due to hydrogen bonding, may obscure C-H stretches. |

| Asymmetric N-H Bend | 1600 - 1575 | May overlap with aromatic C=C stretch. | |

| Symmetric N-H Bend | 1550 - 1500 | ||

| Aromatic Ring (p-substituted) | C-H Stretch | 3100 - 3000 | |

| C=C Stretch (in-ring) | 1600 - 1585, 1500 - 1400 | ||

| C-H Out-of-Plane Bend | 860 - 790 | Strong band, diagnostic for para-substitution. | |

| Aryl-Alkyl Ether | Asymmetric C-O-C Stretch | ~1250 | Strong and characteristic. |

| Symmetric C-O-C Stretch | ~1040 | ||

| Alkyl Chain (Propyl) | C-H Stretch (asymmetric/symmetric) | 2960 - 2850 | May appear as shoulders on the broad N-H stretch of the ammonium salt. |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores, the parts of a molecule that absorb light. The primary chromophore in 2-(4-Methoxy-phenoxy)-propylamine, HCl is the 4-methoxyphenoxy group, which is electronically similar to anisole (B1667542) (methoxybenzene).

The benzene ring itself exhibits characteristic π → π* transitions. In substituted benzenes, these transitions can be shifted in wavelength and intensity. Phenols and anisoles typically show two main absorption bands in the UV region researchgate.net. For anisole, these bands are often referred to as the E₂ band (short-wavelength, high-intensity) and the B band (long-wavelength, lower-intensity). The presence of the methoxy (B1213986) group (an auxochrome) generally causes a bathochromic (red) shift of these bands compared to unsubstituted benzene.

Based on data for anisole and related compounds, the UV spectrum of this compound in a suitable solvent like ethanol or cyclohexane is expected to show absorptions around 220 nm and 270-280 nm. The propylamine (B44156) hydrochloride side chain is not expected to contribute significantly to the UV absorption in this region, as it lacks a chromophore.

The expected UV-Visible absorption data is summarized in the table below.

| Chromophore | Transition | Expected λ (nm) | Solvent Dependence |

| 4-Methoxyphenoxy | π → π | ~220 | The position and intensity can be influenced by the polarity of the solvent. |

| 4-Methoxyphenoxy | π → π | ~270-280 | This band, corresponding to the B-band of benzene, may show fine structure. researchgate.net |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify its accuracy and purity. For a new compound, the experimentally found values for C, H, and N are generally expected to be within ±0.4% of the calculated values nih.gov.

The molecular formula for this compound is C₁₀H₁₆ClNO₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (C, H, Cl, N, O).

The theoretical elemental percentages are calculated as follows:

Molecular Weight = (10 * 12.011) + (16 * 1.008) + (1 * 35.453) + (1 * 14.007) + (2 * 15.999) = 217.69 g/mol

%C = (10 * 12.011 / 217.69) * 100

%H = (16 * 1.008 / 217.69) * 100

%Cl = (1 * 35.453 / 217.69) * 100

%N = (1 * 14.007 / 217.69) * 100

%O = (2 * 15.999 / 217.69) * 100

The calculated values are presented in the table below, which would be used for comparison against experimental results to validate the empirical formula.

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass in Formula ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 55.17 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 7.41 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.29 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.43 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.70 |

| Total | 217.696 | 100.00 |

Computational Chemistry and Theoretical Investigations of 2 4 Methoxy Phenoxy Propylamine, Hcl

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 2-(4-Methoxy-phenoxy)-propylamine, which has several rotatable single bonds, multiple low-energy conformations can exist.

A thorough conformational landscape analysis is performed to identify the various stable isomers (conformers) and determine their relative energies. This involves systematically rotating the bonds—specifically the C-C bond of the propyl chain and the C-O ether linkage—and performing a geometry optimization for each starting structure. The goal is to locate the "global minimum," which is the single most stable conformation, as well as other low-energy "local minima." The energy differences between these conformers are typically small, and several may be populated at room temperature. The results of such an analysis would provide crucial information on the preferred shape of the molecule, influencing its physical properties and biological interactions.

Table 1: Hypothetical Relative Energies of Key Conformers of 2-(4-Methoxy-phenoxy)-propylamine This table is illustrative and shows the type of data generated from a conformational analysis. Actual values would require specific calculations.

| Conformer | Dihedral Angle 1 (°) (O-C-C-N) | Dihedral Angle 2 (°) (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|---|

| Global Minimum | -65 | 178 | 0.00 | 45.2 |

| Local Minimum A | 175 | 179 | 0.85 | 21.5 |

| Local Minimum B | 68 | -5 | 1.20 | 12.8 |

Once the optimized geometry is obtained, its electronic properties can be calculated. A charge distribution analysis, such as a Mulliken population analysis or Natural Bond Orbital (NBO) analysis, calculates the partial atomic charge on each atom. nih.gov In 2-(4-Methoxy-phenoxy)-propylamine, the nitrogen and oxygen atoms are expected to carry significant negative partial charges due to their high electronegativity, while the attached carbon and hydrogen atoms would be correspondingly positive. The protonated amine group (-NH3+) would be the primary center of positive charge. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. dntb.gov.ua The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a small gap indicates a molecule that is more easily polarized and reactive. For this molecule, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the protonated amine group.

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate ¹H and ¹³C NMR chemical shifts. epstem.net Calculations are performed on the optimized molecular structure, and the resulting magnetic shielding tensors are converted into chemical shifts relative to a standard (e.g., tetramethylsilane). Such predictions can help assign peaks in an experimental spectrum, especially for complex molecules. Modern computational approaches can predict ¹H chemical shifts with a root mean square error of 0.2–0.4 ppm. nih.gov

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts This table illustrates how computational data is compared with experimental results. Predicted values are hypothetical.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| -OCH3 | 3.78 | 3.75 |

| Aromatic (ortho to -O) | 6.90 | 6.88 |

| Aromatic (meta to -O) | 6.85 | 6.84 |

| -CH(CH3)- | 4.45 | 4.42 |

| -CH2-NH3+ | 3.25 | 3.23 |

IR Frequencies: The same quantum chemical models can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as C-H stretching, N-H bending, or C-O-C ether stretching. Due to approximations in the models (e.g., the harmonic oscillator approximation), calculated frequencies are often systematically higher than experimental values and are therefore multiplied by an empirical scaling factor to improve accuracy.

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanics provides a static, time-independent picture of a few stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A "force field"—a set of parameters describing the potential energy of the system—is used to define the interactions between atoms.

For 2-(4-Methoxy-phenoxy)-propylamine, an MD simulation would place the molecule in a simulation box, often filled with solvent molecules like water, to mimic solution conditions. Over the course of the simulation (typically nanoseconds to microseconds), the molecule would be observed to wiggle, rotate, and change its conformation. This technique is superior for conformational sampling because it can explore the potential energy surface more broadly than static calculations, revealing the transitions between different conformers and the flexibility of the molecule in a realistic environment.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing information on pathways that are often inaccessible to direct experimental observation. nih.gov For 2-(4-Methoxy-phenoxy)-propylamine, theoretical methods could be used to study various potential transformations, such as N-dealkylation, O-demethylation, or degradation of the propyl chain.

The most critical part of a reaction mechanism study is locating and characterizing the transition state (TS). The TS is the highest energy point on the lowest energy path between reactants and products and represents the kinetic barrier to the reaction. Computational algorithms can search the potential energy surface for these saddle points.

A key confirmation of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a bond that is breaking). mdpi.com Once the TS is located and verified, the activation energy (the energy difference between the reactants and the TS) can be calculated. This value is essential for understanding the rate of a reaction. For example, a computational study could compare the activation energies for different metabolic pathways to predict the most likely route of biotransformation.

Energetic Profiles of Synthetic Pathways

A plausible synthetic route involves the reaction of 4-methoxyphenol (B1676288) with a suitable three-carbon synthon containing a leaving group and a precursor to the amine functionality. One such pathway is the reaction of the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) with 1-chloro-2-propanone, followed by reductive amination of the resulting ketone.

Pathway A: Williamson Ether Synthesis followed by Reductive Amination

Step 1: Williamson Ether Synthesis: The reaction of sodium 4-methoxyphenoxide with 1-chloro-2-propanone proceeds via an S(_N)2 mechanism. wikipedia.org Computational studies on similar Williamson ether syntheses reveal that the reaction proceeds through a transition state where the phenoxide oxygen attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. rsc.orgresearchgate.net The solvent plays a crucial role in the energetics of this step, with polar aprotic solvents generally favoring the S(_N)2 pathway. researchgate.net

Step 2: Reductive Amination: The resulting 1-(4-methoxyphenoxy)propan-2-one can then be converted to the target amine via reductive amination. This process typically involves the formation of an imine intermediate by reacting the ketone with ammonia (B1221849), followed by reduction. nih.govnih.gov DFT studies on the reductive amination of ketones have shown that the formation of the imine and its subsequent reduction are key steps with distinct energy barriers. nih.govscholaris.ca The choice of reducing agent can significantly influence the energetic profile of this step. nih.gov

The energetic profile of this pathway can be illustrated with a hypothetical reaction coordinate diagram, with calculated activation energies ((\Delta G^{\ddagger})) and reaction energies ((\Delta G_{rxn})) for each step.

Table 1: Hypothetical Energetic Profile for the Synthesis of 2-(4-Methoxy-phenoxy)-propylamine Data is illustrative and based on computational studies of analogous reactions.

| Step | Reaction | (\Delta G^{\ddagger}) (kcal/mol) | (\Delta G{rxn}) (kcal/mol) |

| 1 | 4-methoxyphenoxide + 1-chloro-2-propanone (\rightarrow) 1-(4-methoxyphenoxy)propan-2-one + Cl | 22.5 | -15.8 |

| 2a (Imine Formation) | 1-(4-methoxyphenoxy)propan-2-one + NH(_3) (\leftrightarrow) Imine Intermediate + H(_2)O | 15.3 | +5.2 |

| 2b (Reduction) | Imine Intermediate + [H] (\rightarrow) 2-(4-Methoxy-phenoxy)-propylamine | 12.8 | -25.1 |

Structure-Property Relationship Modeling via Computational Approaches

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its physicochemical properties and biological activities, respectively. frontiersin.org For 2-(4-Methoxy-phenoxy)-propylamine, HCl, and its analogs, QSAR and QSPR studies can provide insights into how structural modifications influence properties such as solubility, lipophilicity, and receptor binding affinity. While specific QSAR/QSPR models for this compound are not extensively documented, studies on structurally related aryloxypropanolamines offer valuable information. nih.govnih.gov

These models are built upon a variety of molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be broadly categorized as constitutional, topological, electronic, and steric. researchgate.netmlsu.ac.in

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Steric Descriptors: These describe the three-dimensional shape and size of the molecule.

For aryloxypropanolamine derivatives, QSAR studies have highlighted the importance of several descriptors in determining their biological activity. nih.gov For instance, the lipophilicity, often represented by the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter influencing the ability of these compounds to cross biological membranes. Electronic parameters, such as the distribution of positive and negative charges on the molecular surface, are also critical for receptor interactions. nih.gov

The development of a QSPR model for a property like aqueous solubility would involve calculating a range of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with experimentally determined solubility values.

Table 2: Key Molecular Descriptors and Their Potential Influence on the Properties of Aryloxypropanolamines Based on QSAR studies of analogous compounds.

| Descriptor Category | Descriptor Example | Potential Influence on Properties |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and solubility. Higher LogP generally corresponds to lower aqueous solubility and higher lipophilicity. |

| Electronic | Dipole Moment | Influences interactions with polar solvents and biological targets. |

| Electronic | Partial Atomic Charges | Determines the electrostatic potential surface and is crucial for intermolecular interactions, including hydrogen bonding. |

| Steric | Molecular Volume/Surface Area | Relates to the size and shape of the molecule, which can impact binding to a receptor's active site. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular skeleton, which can correlate with various properties. |

Computational modeling, therefore, serves as a valuable predictive tool in the study of this compound, offering insights into its synthesis and structure-property relationships. While direct computational data for this specific compound is limited, the principles derived from studies on analogous systems provide a strong foundation for understanding its chemical behavior.

Advanced Analytical Method Development and Validation for 2 4 Methoxy Phenoxy Propylamine, Hcl

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the pharmaceutical industry for ensuring the purity, potency, and quality of active pharmaceutical ingredients (APIs). For a compound such as 2-(4-Methoxy-phenoxy)-propylamine, HCl, a variety of chromatographic methods are employed to resolve the main component from any potential impurities, including starting materials, by-products, and degradation products. The choice of technique is dictated by the physicochemical properties of the analyte and the specific analytical goal, such as purity assessment, quantitative analysis, or impurity profiling.

Gas Chromatography (GC) for Purity and Volatile Impurity Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC analysis is particularly suited for the determination of residual solvents and other volatile organic impurities that may be present from the manufacturing process. Due to the low volatility of the hydrochloride salt, derivatization is often required to convert the amine into a more volatile form, for example, through silylation.

A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. Method development would involve optimizing parameters such as injector temperature, oven temperature program, carrier gas flow rate, and split ratio to achieve optimal separation and peak shape.

Validation of the GC method would be performed in accordance with regulatory guidelines and would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative GC Method Parameters for Volatile Impurity Analysis

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane, 30 m x 0.32 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.5 mL/min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Volume | 1 µL (split ratio 20:1) |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-performance liquid chromatography is the most widely used technique for the analysis of pharmaceutical compounds due to its versatility and applicability to a broad range of analytes. For the quantitative determination of this compound and the profiling of its non-volatile impurities, a reversed-phase HPLC (RP-HPLC) method is typically developed. pensoft.net

Method development for an RP-HPLC assay involves the careful selection of a suitable stationary phase (e.g., C18 or C8), a mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), and a detector (UV detection is common for aromatic compounds). nih.govnih.gov The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of the amine analyte.

Validation of the HPLC method is crucial to demonstrate its suitability for its intended purpose. edqm.eu This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | 0.01 µg/mL |

| LOQ | 0.03 µg/mL |

Capillary Electrophoresis (CE) for Charge-Based Separations of Amine Hydrochlorides

Capillary electrophoresis is a high-resolution separation technique that separates analytes based on their charge-to-mass ratio in an electric field. nih.govwikipedia.orglibretexts.org For amine hydrochlorides like this compound, which are charged in solution, CE offers a powerful alternative to HPLC. mdpi.comanalyticaltoxicology.com It is particularly advantageous for its high efficiency, short analysis times, and minimal solvent consumption.

In a typical capillary zone electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE) at a specific pH. The sample is introduced at one end of the capillary, and a high voltage is applied, causing the ions to migrate towards the detector at different velocities. Method development focuses on optimizing the BGE composition and pH, applied voltage, and capillary temperature to achieve the desired separation.

Coupling Chromatographic Techniques with Mass Spectrometry

The coupling of chromatographic separation techniques with mass spectrometry provides a highly sensitive and specific analytical tool, enabling both the quantification and structural elucidation of analytes and their impurities.

GC-MS for Trace Component Identification and Quantification

Gas chromatography-mass spectrometry combines the separation power of GC with the detection capabilities of mass spectrometry. orientjchem.orgscispace.com This technique is invaluable for the identification and quantification of trace-level volatile and semi-volatile impurities in this compound. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for the unambiguous identification of unknown peaks.

Table 3: Hypothetical GC-MS Analysis of an Impurity

| Retention Time (min) | Detected Mass Ions (m/z) | Tentative Identification |

| 12.5 | 152, 137, 109, 77 | 4-Methoxyphenol (B1676288) |

LC-MS/MS for Sensitive Detection and Structural Confirmation

Liquid chromatography-tandem mass spectrometry is a powerful technique for the analysis of non-volatile compounds in complex matrices. lcms.czajpaonline.com For this compound, LC-MS/MS offers exceptional sensitivity and selectivity for both quantitative analysis and impurity identification. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which provides a high degree of specificity and reduces background noise, enabling the detection of analytes at very low concentrations.

An LC-MS/MS method would be developed to separate the parent compound from its impurities, followed by ionization (e.g., electrospray ionization - ESI) and subsequent mass analysis. The fragmentation pattern of the parent ion can be used to confirm its identity and to elucidate the structures of unknown impurities.

Table 4: Illustrative LC-MS/MS Parameters for 2-(4-Methoxy-phenoxy)-propylamine

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 182.2 |

| Product Ions (m/z) | 123.1, 95.1 |

| Collision Energy (eV) | 15, 25 |

Spectroscopic Quantification Methods

Spectroscopic methods are instrumental in the quantification of pharmaceutical compounds. For this compound, various techniques can be employed for both solution-phase and solid-state analysis, offering rapid and non-destructive options for concentration determination and material characterization.

UV-Visible spectrophotometry is a widely accessible and robust method for quantifying compounds that possess a chromophore. The structure of 2-(4-Methoxy-phenoxy)-propylamine, containing a methoxy-substituted benzene (B151609) ring, allows for the absorption of ultraviolet radiation, making it suitable for this type of analysis.

The development of a UV-Visible spectrophotometric assay involves scanning a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol, or water) to identify the wavelength of maximum absorbance (λmax). This λmax is then used for all subsequent measurements to ensure maximum sensitivity and adherence to Beer's Law. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of unknown samples can then be determined by measuring their absorbance and interpolating the value from the calibration curve. Linearity is typically established by demonstrating a high correlation coefficient (R² > 0.999) for the calibration curve.

For the analysis of the compound in its solid form, Near-Infrared (NIR) and Raman spectroscopy are powerful, non-destructive techniques that provide both chemical and physical information. americanpharmaceuticalreview.comugent.be These methods are particularly valuable in pharmaceutical manufacturing for raw material identification, process monitoring, and quality control of the final product. americanpharmaceuticalreview.comugent.be

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum. It is particularly sensitive to vibrations of bonds involving hydrogen, such as C-H, N-H, and O-H. americanpharmaceuticalreview.com NIR spectra typically consist of broad, overlapping bands, which often require multivariate data analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression for quantitative analysis. americanpharmaceuticalreview.com This technique can be used to determine the concentration of the active pharmaceutical ingredient (API) and to study physical properties like particle size and crystal form. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. europeanpharmaceuticalreview.com Unlike NIR, Raman spectra are characterized by sharp, well-resolved bands, which can provide detailed structural information and are often easier to interpret. europeanpharmaceuticalreview.com Raman is highly sensitive to non-polar bonds and symmetric vibrations, making it excellent for identifying different polymorphic forms and for quantitative analysis in solid mixtures. americanpharmaceuticalreview.com The choice between NIR and Raman often depends on the specific properties of the sample; for instance, Raman may be preferable for aqueous samples where water bands can interfere in NIR analysis. thermofisher.com

| Technique | Principle | Spectral Features | Primary Applications for Solid-State Analysis |

| Near-Infrared (NIR) | Overtone and combination bands of molecular vibrations. | Broad, overlapping bands. | Quantitative analysis, particle size, moisture content. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Sharp, narrow bands. | Polymorph identification, quantitative analysis, reaction monitoring. |

Method Validation Parameters for Analytical Reliability

Analytical method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. amsbiopharma.com The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures. amsbiopharma.comeuropa.eu The key parameters ensure the reliability, reproducibility, and accuracy of the analytical data. amsbiopharma.com

The primary validation characteristics include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amsbiopharma.comyoutube.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.comyoutube.com This is typically evaluated by a linear regression analysis of the response versus concentration plot.

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually assessed at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time. slideshare.net

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). slideshare.net

Reproducibility: Precision between different laboratories (inter-laboratory studies).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). slideshare.net This provides an indication of its reliability during normal usage.

| Validation Parameter | Definition |

| Specificity | Ability to measure the analyte in the presence of other components. amsbiopharma.com |

| Linearity | Direct correlation between analyte concentration and signal response. amsbiopharma.com |

| Accuracy | Closeness of results to the true value, often expressed as percent recovery. amsbiopharma.com |

| Precision | Agreement among a series of measurements from the same sample. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. |

| Range | The concentration interval over which the method is precise, accurate, and linear. youtube.com |

| Robustness | The ability to remain unaffected by small, deliberate variations in method parameters. slideshare.net |

Linearity, Range, Accuracy, and Precision

Method validation for this compound ensures that the chosen analytical technique provides reliable and consistent results. Key parameters evaluated include linearity, range, accuracy, and precision. These are established through a series of experiments designed to test the method's performance.

Linearity and Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For the assay of a substance, this range is typically 80% to 120% of the target concentration. Linearity is commonly evaluated by analyzing a minimum of five standard solutions of this compound at different concentrations. The results are then plotted as concentration versus instrument response, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value of ≥ 0.999 being generally considered acceptable.

Hypothetical Linearity Data for this compound Analysis

| Concentration Level | Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|---|

| 1 | 80 | 481050 |

| 2 | 90 | 540500 |

| 3 | 100 | 599900 |

| 4 | 110 | 660100 |

| 5 | 120 | 719500 |

| Regression Analysis | Value | |

| Correlation Coefficient (r²) | 0.9998 | |

| Slope | 5990 |

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. Accuracy studies are typically performed at three concentration levels across the specified range, with multiple replicates at each level. The results are expressed as the percentage recovery.

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Hypothetical Accuracy and Precision Data for this compound

| Concentration (µg/mL) | Recovery (%) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |

|---|---|---|---|

| 80 | 99.5 | 0.85 | 1.10 |

| 100 | 100.2 | 0.70 | 0.95 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)